2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine is an organic compound classified as a pyrimidine, which is part of a broader category of heterocyclic aromatic compounds. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a trifluoromethyl group, which significantly enhances its chemical stability and biological activity, making it valuable in various scientific fields, particularly medicinal chemistry and materials science.
The synthesis of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves a condensation reaction between 2,4-dimethylpyrimidine and 2-(trifluoromethyl)benzaldehyde. This reaction is usually facilitated by using potassium carbonate as a base in an organic solvent such as dimethylformamide at elevated temperatures. The reaction conditions are crucial for achieving high yields of the desired product.
The industrial production may utilize continuous flow reactors to enhance efficiency and yield, while purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions typical of pyrimidine derivatives:
The reactions typically involve nucleophilic attack mechanisms where the electron-rich nitrogen atoms in the pyrimidine ring facilitate various substitution reactions.
The mechanism of action for 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with biological targets. The trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, allowing it to effectively bind to specific proteins or enzymes. This binding may inhibit enzymatic activity or disrupt cellular processes, leading to various biological effects depending on the target system.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insight into functional groups and structural confirmation.
2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine has several scientific applications:
Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as a foundational scaffold in medicinal chemistry due to its presence in nucleic acids (thymine, cytosine, uracil) and essential biomolecules like thiamine (vitamin B1) [5]. This inherent biological relevance has driven the development of synthetic pyrimidine derivatives as therapeutic agents since the early 20th century. Seminal milestones include sulfonamide-pyrimidine hybrids (e.g., sulfadiazine, sulfadoxine) introduced in the 1930s–1950s as antibacterial agents. These functioned as dihydropteroate synthase inhibitors, disrupting folate synthesis in bacteria [5]. The 1950s–1970s witnessed the emergence of 2,4-diaminopyrimidine derivatives like trimethoprim and pyrimethamine, which selectively inhibited dihydrofolate reductase (DHFR) in bacteria and protozoa, respectively. These agents demonstrated the strategic advantage of pyrimidine functionalization for targeting pathogen-specific enzymes [5]. Contemporary drug discovery continues leveraging pyrimidine’s versatility, with derivatives spanning anticancer, antiviral, and antimicrobial applications. The scaffold’s capacity for multi-site substitution enables precise tuning of pharmacokinetic and pharmacodynamic properties, cementing its status as a "privileged structure" in rational drug design [5] [6].
Table 1: Core Chemical Identity of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine
Property | Value |
---|---|
CAS Registry Number | 1261707-24-7 |
IUPAC Name | 2,4-Dimethyl-5-[2-(trifluoromethyl)phenyl]pyrimidine |
Molecular Formula | C₁₃H₁₁F₃N₂ |
Molecular Weight | 252.24 g/mol |
SMILES | CC1=NC(C)=NC=C1C1=CC=CC=C1C(F)(F)F |
Storage Requirements | Cold-chain transportation recommended |
The trifluoromethyl (-CF₃) group exerts profound effects on bioactive molecules due to its unique physicochemical properties. With a high electronegativity (3.0–3.4 on the Pauling scale), strong lipophilicity (π-hydrophobic parameter ≈1.04), and metabolic stability from robust C–F bonds, -CF₃ significantly enhances drug-target interactions. Approximately 19 FDA-approved drugs over the past two decades incorporate -CF₃ as a key pharmacophore, including ubrogepant (CGRP receptor antagonist for migraines) and alpelisib (PI3K inhibitor for breast cancer) [2]. The -CF₃ group enhances membrane permeability, improves bioavailability, and enables halogen bonding with biomolecular targets—particularly through fluorine’s σ-hole interactions with electron-rich residues like histidine or asparagine [2] [6]. Concurrently, methyl substituents (-CH₃) at pyrimidine positions 2 and 4 provide complementary benefits. They moderately increase lipophilicity (contributing to logP optimization), introduce steric constraints that favor specific binding conformations, and protect against oxidative metabolism. The combined presence of -CF₃ and -CH₃ groups creates a balanced pharmacophore with optimized ADME properties, as evidenced in kinase inhibitors like EGFR-targeting pyrazolo[3,4-d]pyrimidines where methyl groups improved solubility without compromising target affinity [5] [9].
Table 2: Impact of -CF₃ and -CH₃ Groups on Drug Properties
Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) |
---|---|---|
Electronegativity | Extremely High (3.0–3.4) | Low (2.3) |
Lipophilicity (π) | ≈1.04 (High) | ≈0.56 (Moderate) |
Metabolic Stability | High (C–F bond dissociation energy ≈116 kcal/mol) | Moderate |
Electronic Effect | Strong σ-withdrawing/π-donating | Weak electron-donating |
Biological Role | Enhances binding via halogen bonding; boosts bioavailability | Torsional control; metabolic shielding |
The strategic design of 2,4-dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine exemplifies modern hybridization principles in medicinal chemistry. This compound integrates three critical pharmacophoric elements:
Such hybridization leverages fragment-based drug discovery (FBDD) principles. The pyrimidine acts as a hydrophilic "head" capable of hydrogen bonding, while the 2-(trifluoromethyl)phenyl serves as a hydrophobic "tail." This bipartite structure is observed in clinical kinase inhibitors targeting ATP pockets, where adenine-mimicking heterocycles (e.g., pyrimidine) pair with aryl moieties occupying adjacent hydrophobic regions [9]. Computational docking studies of analogous hybrids confirm simultaneous engagement with both hydrophilic (e.g., Arg168 in hLDHA) and hydrophobic residues (e.g., Leu192), validating this pharmacophoric duality [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7